molecular formula C23H18O2 B12340807 2,2,6-Triphenyl-2H-pyran-4(3H)-one

2,2,6-Triphenyl-2H-pyran-4(3H)-one

Cat. No.: B12340807
M. Wt: 326.4 g/mol
InChI Key: QIBLVQUWGISACZ-UHFFFAOYSA-N
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Description

2,2,6-Triphenyl-2H-pyran-4(3H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Triphenyl-2H-pyran-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of benzaldehyde derivatives with suitable ketones in the presence of a base or acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Triphenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2,6-Triphenyl-2H-pyran-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-2H-pyran-4(3H)-one: Lacks one phenyl group compared to 2,2,6-Triphenyl-2H-pyran-4(3H)-one.

    2,6-Diphenyl-2H-pyran-4(3H)-one: Another variant with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of three phenyl groups may enhance its stability and provide unique electronic properties.

Properties

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2,2,6-triphenyl-3H-pyran-4-one

InChI

InChI=1S/C23H18O2/c24-21-16-22(18-10-4-1-5-11-18)25-23(17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

QIBLVQUWGISACZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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